NSD3 Degradation Potency (DC50) and Maximal Depletion (Dmax) of MS9715 vs. In-Class Degrader Compound 8
MS9715 exhibits robust degradation of NSD3 in MOLM13 acute myeloid leukemia cells with a half-maximal degradation concentration (DC50) of 4.9 ± 0.4 μM and a maximum degradation (Dmax) exceeding 80% following a 48-hour treatment [1]. While a structurally distinct NSD3 degrader (Compound 8) achieves a lower DC50 (0.94-1.43 μM) in lung cancer models, MS9715 uniquely targets the NSD3-cMyc axis in hematological malignancies, providing a distinct cellular context of use for which alternative degraders lack characterization [2].
| Evidence Dimension | NSD3 Protein Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 4.9 ± 0.4 μM; Dmax > 80% |
| Comparator Or Baseline | Compound 8 (SYL2158): DC50 = 1.43 μM (NCI-H1703) / 0.94 μM (A549) |
| Quantified Difference | MS9715 DC50 is ~3-5 fold higher than Compound 8, but MS9715 activity is demonstrated in hematological models (MOLM13) vs. solid tumor models for Compound 8. |
| Conditions | MOLM13 (AML) cells, 48h treatment [MS9715]; NCI-H1703/A549 (Lung) cells, treatment time not specified [Compound 8] |
Why This Matters
This highlights that MS9715 is the experimentally validated standard for NSD3 degradation studies in hematological cancer cell lines, whereas Compound 8 data are limited to lung cancer models.
- [1] Xu, Y.; et al. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells. Cell Chemical Biology 2022, 29 (3), 386–397.e9. View Source
- [2] Sun, Y.; et al. Discovery of a potent and selective proteolysis targeting chimera (PROTAC) degrader of NSD3 histone methyltransferase. European Journal of Medicinal Chemistry 2022, 239, 114528. View Source
